(7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of thiazole, triazine, and indole moieties
Preparation Methods
The synthesis of 1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiazole and triazine rings are typically formed through cyclization reactions involving appropriate precursors . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Scientific Research Applications
1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse scientific research applications:
Biology: Its biological activity can be explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include those containing thiazole, triazine, and indole moieties, such as:
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Triazine derivatives: Used in the development of herbicides and pharmaceuticals.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C27H18N4O3S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(7E)-7-(1-acetyl-2-oxoindol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one |
InChI |
InChI=1S/C27H18N4O3S/c1-16(32)30-20-15-9-8-14-19(20)21(25(30)33)24-26(34)31-23(18-12-6-3-7-13-18)22(28-29-27(31)35-24)17-10-4-2-5-11-17/h2-15,23H,1H3/b24-21+ |
InChI Key |
ZYYFKUYFNMNLPN-DARPEHSRSA-N |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C\3/C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)/C1=O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.